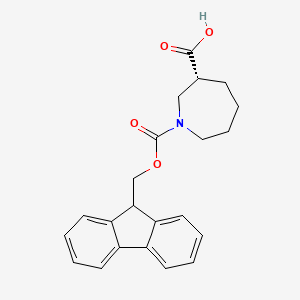

(R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)azepane-3-carboxylic acid

CAS No.:

Cat. No.: VC13857848

Molecular Formula: C22H23NO4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H23NO4 |

|---|---|

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | (3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)azepane-3-carboxylic acid |

| Standard InChI | InChI=1S/C22H23NO4/c24-21(25)15-7-5-6-12-23(13-15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)/t15-/m1/s1 |

| Standard InChI Key | ZZGXUEXKDIZTDH-OAHLLOKOSA-N |

| Isomeric SMILES | C1CCN(C[C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | C1CCN(CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | C1CCN(CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound belongs to the azepane family, a seven-membered saturated heterocycle containing one nitrogen atom. Its molecular formula is CHNO, with a molecular weight of 365.43 g/mol . The (R) configuration at the azepane-3-carboxylic acid position distinguishes it from potential stereoisomers, though experimental data confirming this specific enantiomer’s isolation remain sparse in published literature .

The structure integrates two functional groups:

-

A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the azepane nitrogen.

-

A carboxylic acid moiety at the 3-position of the azepane ring.

The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, making the compound valuable in solid-phase peptide synthesis (SPPS) .

Spectral and Computational Descriptors

-

SMILES Notation:

C1CCN(CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 -

Predicted Collision Cross Section (CCS):

Adduct m/z CCS (Ų) [M+H]+ 366.17000 186.3 [M+Na]+ 388.15194 195.3 [M-H]- 364.15544 188.4 These CCS values, derived from ion mobility spectrometry predictions, suggest a compact conformation in the gas phase, influenced by the rigid Fmoc group .

Synthesis and Purification Strategies

Key Synthetic Routes

While no explicit synthesis for the (R)-enantiomer is documented, analogous Fmoc-protected azepane derivatives are typically synthesized via:

-

Ring-Closing Metathesis (RCM): Cyclization of diene precursors using Grubbs catalysts to form the azepane core .

-

Enantioselective Hydrogenation: Chiral catalysts such as Ru-BINAP complexes may introduce the (R) configuration at the 3-position .

-

Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate under Schotten-Baumann conditions .

Chromatographic Resolution

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are often employed to resolve racemic mixtures of azepane carboxylic acids. The (R)-enantiomer’s retention time and elution profile would depend on its interaction with the chiral selector, though experimental chromatograms are unavailable .

Applications in Peptide Science

Role in Conformational Restriction

Azepane residues introduce pre-organized secondary structures into peptides, reducing conformational entropy and enhancing target binding affinity. The seven-membered ring’s flexibility balances rigidity and adaptability, making it useful in designing protease inhibitors .

Case Study: Comparative Analysis with Pyrrolidine Analogs

Compared to the pyrrolidine derivative (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid , the azepane analog offers:

-

Increased ring size: Alters dihedral angles and hydrogen-bonding capacity.

-

Enhanced metabolic stability: Resistance to enzymatic degradation due to reduced ring strain .

Physicochemical Properties

Solubility and Partition Coefficients

-

Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating dimethylformamide (DMF) or dichloromethane (DCM) for dissolution .

Tautomeric and Ionization Behavior

The carboxylic acid group (pK ≈ 4.2) deprotonates under physiological conditions, while the Fmoc group remains neutral until exposed to piperidine or other bases .

Future Directions and Challenges

Stereochemical Validation

Absolute configuration confirmation via X-ray crystallography or electronic circular dichroism (ECD) is critical for validating the (R) designation.

Biological Activity Screening

Priority areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume